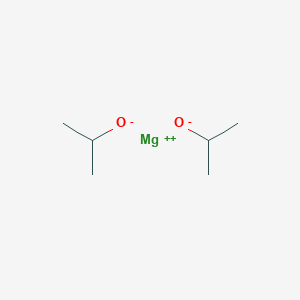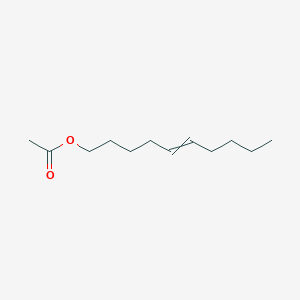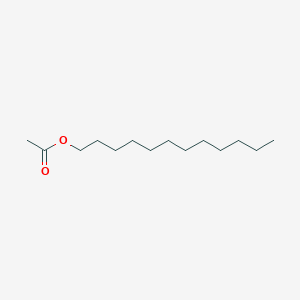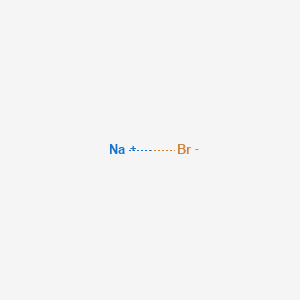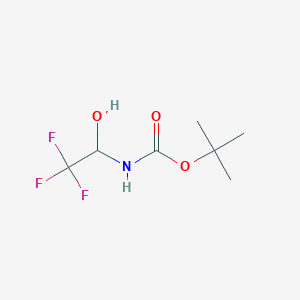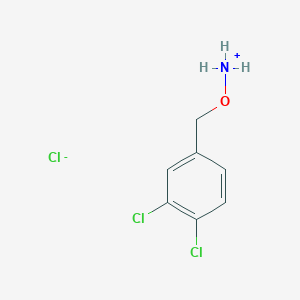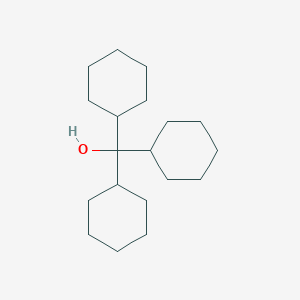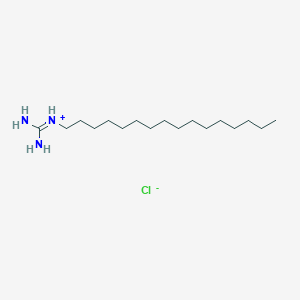
Hexadecylguanidine monohydrochloride
Descripción general
Descripción
Hexadecylguanidine monohydrochloride (HG) is a cationic surfactant and a potent antimicrobial agent that has been widely used in various fields. HG has a long hydrophobic chain, which allows it to interact with the cell membrane of microorganisms, leading to their destruction.
Mecanismo De Acción
The mechanism of action of Hexadecylguanidine monohydrochloride involves its interaction with the cell membrane of microorganisms. The long hydrophobic chain of Hexadecylguanidine monohydrochloride allows it to penetrate the cell membrane and disrupt its integrity. This leads to leakage of intracellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Hexadecylguanidine monohydrochloride has been shown to have a low toxicity profile in vitro and in vivo. However, high concentrations of Hexadecylguanidine monohydrochloride can cause irritation to the skin and eyes. Hexadecylguanidine monohydrochloride has also been shown to have an inhibitory effect on enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexadecylguanidine monohydrochloride has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, high yield, and low cost. However, Hexadecylguanidine monohydrochloride can be toxic to some cell lines, and its cationic nature can interfere with certain assays.
Direcciones Futuras
There are several future directions for research on Hexadecylguanidine monohydrochloride. One area of interest is the development of Hexadecylguanidine monohydrochloride-based formulations for use as disinfectants and preservatives. Another area of interest is the investigation of Hexadecylguanidine monohydrochloride's potential as an antiviral agent. Additionally, the use of Hexadecylguanidine monohydrochloride in combination with other antimicrobial agents could be explored to enhance its efficacy. Finally, the development of Hexadecylguanidine monohydrochloride analogs with improved properties could lead to the discovery of new antimicrobial agents.
Conclusion:
In conclusion, Hexadecylguanidine monohydrochloride is a potent antimicrobial agent with broad-spectrum activity against various microorganisms. Its mechanism of action involves its interaction with the cell membrane of microorganisms, leading to their destruction. Hexadecylguanidine monohydrochloride has several advantages for lab experiments, including its low cost and high yield. However, its cationic nature can interfere with certain assays. Future research on Hexadecylguanidine monohydrochloride could lead to the development of new antimicrobial agents with improved properties.
Métodos De Síntesis
Hexadecylguanidine monohydrochloride can be synthesized by reacting hexadecylamine with cyanamide and hydrochloric acid. The reaction occurs in an aqueous medium at elevated temperatures and pressures. The yield of Hexadecylguanidine monohydrochloride is high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Hexadecylguanidine monohydrochloride has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. Hexadecylguanidine monohydrochloride has been shown to be effective against both gram-positive and gram-negative bacteria, including drug-resistant strains. Hexadecylguanidine monohydrochloride has also been used as a preservative in food and cosmetic products.
Propiedades
IUPAC Name |
diaminomethylidene(hexadecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H4,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHAAWVGJFZJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]=C(N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecylguanidine monohydrochloride | |
CAS RN |
19196-09-9 | |
| Record name | Guanidine, N-hexadecyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19196-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019196099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



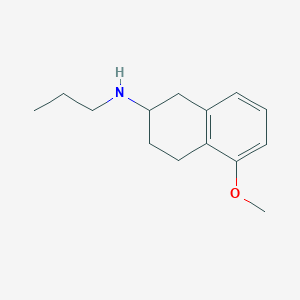

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)

